molecular formula C12H9ClO3S B238910 UNII-89DHK9432D CAS No. 10083-53-1

UNII-89DHK9432D

Cat. No.: B238910
CAS No.: 10083-53-1
M. Wt: 269.4 g/mol
InChI Key: RDBMZAMQBNYOIJ-VIZOYTHASA-N
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Description

UNII-89DHK9432D, also known as (3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine, is a synthetic organic compound with a complex polycyclic structure. Its molecular formula includes a thienyl-substituted tricyclic core, which contributes to its unique physicochemical and pharmacological properties. Key identifiers include:

  • CAS Registry Number: 46962-44-1
  • Other Designations: IBD-78, BRN 1347799, and Q27270029 .

The compound’s stereochemistry (E-configuration) and methylamine side chain may influence its solubility, bioavailability, and receptor-binding affinity .

Properties

CAS No.

10083-53-1

Molecular Formula

C12H9ClO3S

Molecular Weight

269.4 g/mol

IUPAC Name

(3E)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine

InChI

InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7+

InChI Key

RDBMZAMQBNYOIJ-VIZOYTHASA-N

SMILES

CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2

Isomeric SMILES

CNCC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2

Canonical SMILES

CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2

Other CAS No.

46962-44-1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Formation of the benzo ring: This can be achieved through various aromatic substitution reactions.

    Cyclohepta ring construction: This step may involve cyclization reactions under specific conditions.

    Incorporation of the thiophen ring: This can be done through sulfur insertion reactions.

    Attachment of the methylaminopropylidene group:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3’-Methylaminopropylidene)-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tricyclic Antidepressants (TCAs)

Compounds like amitriptyline and imipramine share a tricyclic backbone but lack the thienyl moiety and extended conjugation seen in this compound. This difference may reduce this compound’s affinity for serotonin/norepinephrine transporters compared to classical TCAs .

Thienobenzodiazepines

Olanzapine, a thienobenzodiazepine, contains a thienyl ring but fused with a diazepine system.

Physicochemical Properties

While specific data for this compound (e.g., logP, pKa) are unavailable, its structure suggests:

  • Higher lipophilicity compared to non-thienyl tricyclics due to the sulfur atom and aromatic system.
  • Reduced aqueous solubility relative to amine-containing analogues with shorter alkyl chains.

Pharmacological Considerations

  • Target Selectivity : The thienyl group may enhance binding to GABAergic or dopaminergic receptors, differentiating it from conventional TCAs .

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